REACTION_CXSMILES
|
[C:1]([CH2:4][C:5](=[O:7])[CH3:6])(=[O:3])[CH3:2].[OH-].[Ca+2:9].[OH-]>>[CH3:6][C:5]([O-:7])=[CH:4][C:1]([CH3:2])=[O:3].[CH3:6][C:5]([O-:7])=[CH:4][C:1]([CH3:2])=[O:3].[Ca+2:9] |f:1.2.3,4.5.6|
|
Name
|
|
Quantity
|
12 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)CC(C)=O
|
Name
|
|
Quantity
|
444 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Type
|
CUSTOM
|
Details
|
a jacket, and then stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
kneader equipped with a thermometer, a dropping funnel, a condenser
|
Type
|
CUSTOM
|
Details
|
was between 32 and 65° C
|
Type
|
STIRRING
|
Details
|
After completion of the dropping, the mixture was stirred
|
Type
|
ADDITION
|
Details
|
mixed at a temperature of 65 to 68° C. for 4 hours until the reaction
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
The resulting product was warmed under a flow of nitrogen gas
|
Type
|
CUSTOM
|
Details
|
At 68° C.
|
Type
|
CUSTOM
|
Details
|
dried at 68 to 73° C. for 24 hours until the product
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
The dried product was cooled
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ca+2]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | ||
YIELD: CALCULATEDPERCENTYIELD | 108.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([CH2:4][C:5](=[O:7])[CH3:6])(=[O:3])[CH3:2].[OH-].[Ca+2:9].[OH-]>>[CH3:6][C:5]([O-:7])=[CH:4][C:1]([CH3:2])=[O:3].[CH3:6][C:5]([O-:7])=[CH:4][C:1]([CH3:2])=[O:3].[Ca+2:9] |f:1.2.3,4.5.6|
|
Name
|
|
Quantity
|
12 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)CC(C)=O
|
Name
|
|
Quantity
|
444 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Type
|
CUSTOM
|
Details
|
a jacket, and then stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
kneader equipped with a thermometer, a dropping funnel, a condenser
|
Type
|
CUSTOM
|
Details
|
was between 32 and 65° C
|
Type
|
STIRRING
|
Details
|
After completion of the dropping, the mixture was stirred
|
Type
|
ADDITION
|
Details
|
mixed at a temperature of 65 to 68° C. for 4 hours until the reaction
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
The resulting product was warmed under a flow of nitrogen gas
|
Type
|
CUSTOM
|
Details
|
At 68° C.
|
Type
|
CUSTOM
|
Details
|
dried at 68 to 73° C. for 24 hours until the product
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
The dried product was cooled
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ca+2]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | ||
YIELD: CALCULATEDPERCENTYIELD | 108.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |